molecular formula C16H14ClN5O2 B2375224 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide CAS No. 1428371-66-7

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide

Cat. No. B2375224
CAS RN: 1428371-66-7
M. Wt: 343.77
InChI Key: APRBBBULKWVLGO-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that are involved in a variety of cellular processes, including cell growth, differentiation, and migration. PP2 has been widely used in scientific research to study the role of Src kinases in various biological processes.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide have been synthesized and evaluated for their antimicrobial activity. For example, a study by Farag et al. (2009) reported the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Herbicidal Activity

Several studies have focused on the herbicidal potential of related compounds. Liu and Shi (2014) designed and synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides with moderate to good selective herbicidal activity (Liu & Shi, 2014). Another study by Liu et al. (2008) synthesized and analyzed the crystal structure of a similar compound, which exhibited effective herbicidal activity (Liu et al., 2008).

Anticancer and Anti-inflammatory Properties

Hafez et al. (2016) synthesized pyrazole derivatives with potential anticancer activity, highlighting the promise of such compounds in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, Shehab et al. (2018) focused on the synthesis of pyrimidine derivatives with significant anti-inflammatory activities (Shehab, Abdellattif, & Mouneir, 2018).

Antioxidant Activity

Aziz et al. (2021) investigated the antioxidant potential of indole derivatives paired with pyrazole and pyrimidine, finding promising results for future therapeutic applications (Aziz et al., 2021).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-11(24-13-6-3-2-5-12(13)17)16(23)21-14-9-15(19-10-18-14)22-8-4-7-20-22/h2-11H,1H3,(H,18,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRBBBULKWVLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2C=CC=N2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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